4-Isopropoxy-3-nitrobenzaldehyde
Overview
Description
4-Isopropoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-nitrobenzaldehyde typically involves the nitration of 4-isopropoxybenzaldehyde. This can be achieved by treating 4-isopropoxybenzaldehyde with a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product. The use of microreactor technology has also been explored to enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 4-Isopropoxy-3-aminobenzaldehyde.
Oxidation: 4-Isopropoxy-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-3-nitrobenzaldehyde is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-nitrobenzaldehyde is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: Lacks the isopropoxy group, which affects its solubility and reactivity.
4-Nitrobenzaldehyde: Similar in structure but lacks the isopropoxy group, leading to different chemical properties
Uniqueness
4-Isopropoxy-3-nitrobenzaldehyde is unique due to the presence of both the isopropoxy and nitro groups on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
3-nitro-4-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDVOJZLGKYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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